6-benzylamino-2H-pyridazin-3-one
Overview
Description
6-Benzylamino-2H-pyridazin-3-one is a derivative of pyridazinone, a heterocyclic compound containing nitrogen atoms at the 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position. Pyridazinones are known for their diverse pharmacological activities, making them an attractive scaffold for drug design and synthesis .
Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other biological activities .
Mode of Action
It is known that some 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-benzylamino-2H-pyridazin-3-one may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
For instance, the inhibition of calcium ion influx can affect a variety of cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Pharmacokinetics
The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
6-benzylamino-2H-pyridazin-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important secondary messengers in cellular signaling pathways . Additionally, this compound has been found to interact with platelet aggregation proteins, thereby exhibiting antiplatelet activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a key role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation, cell cycle regulation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of phosphodiesterase enzymes, which leads to increased levels of cAMP and cGMP . These cyclic nucleotides act as secondary messengers, modulating various cellular processes such as cell proliferation, differentiation, and apoptosis . Additionally, this compound has been found to bind to specific receptors on the cell surface, triggering downstream signaling cascades that influence gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These long-term effects are important for understanding the potential therapeutic applications and safety profile of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects such as anti-inflammatory and antiplatelet activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. For instance, this compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites . These metabolic pathways can affect the pharmacokinetics and pharmacodynamics of this compound, influencing its therapeutic efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and organic cation transporters, which facilitate its uptake and distribution within cells . Additionally, this compound can bind to plasma proteins, influencing its bioavailability and distribution in tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, where it exerts its effects . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of 6-benzylamino-2H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method is the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
6-Benzylamino-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
6-Benzylamino-2H-pyridazin-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
6-Benzylamino-2H-pyridazin-3-one can be compared with other pyridazinone derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide agent.
These compounds share the pyridazinone core structure but differ in their substituents and specific pharmacological activities. The uniqueness of this compound lies in its specific benzylamino substitution, which imparts distinct biological properties.
Properties
IUPAC Name |
3-(benzylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c15-11-7-6-10(13-14-11)12-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNCIVRKAWIBDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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